![molecular formula C8H10FNO3 B1201722 6-Fluoronorepinephrine CAS No. 86820-21-5](/img/structure/B1201722.png)
6-Fluoronorepinephrine
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Overview
Description
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol is a member of catechols.
Scientific Research Applications
Antidepressant-like Effects
6-Fluoronorepinephrine (6FNE), as a selective full α-adrenoceptor agonist, exhibits antidepressant-like effects. Administered in the 4th ventricle of mice, 6FNE shows significant anti-immobility effects in various depression-related tests, with effects comparable or superior to traditional antidepressants like desmethylimipramine. It appears to act mainly via the α2-receptor, contrasting with endogenous catecholamines which influence depressive behavior primarily through the α1-receptor. Additionally, 6FNE's antidepressant activity declines at higher doses, indicating a possible pro-depressant effect of one of the α-adrenoceptor subtypes (Stone et al., 2011).
Positron Emission Tomography (PET) Imaging
6FNE, particularly its radioactive form 6-[18F]fluoronorepinephrine, is effective in PET imaging of cardiac sympathetic innervation. Studies in baboons show that (-) and (+)-6-[18F]fluoronorepinephrine and 6-[18F]fluorodopamine have distinct kinetics in the heart. Pretreatment with desipramine, a norepinephrine reuptake inhibitor, significantly reduces cardiac uptake of these compounds, especially (-)-6-[18F]fluoronorepinephrine, suggesting its potential as a tracer for endogenous norepinephrine (Ding et al., 1993).
Binding to Adrenergic and Dopaminergic Receptors
Fluorocatecholamines like 6-fluoronorepinephrine demonstrate selectivity for α-adrenergic receptors, being more potent at these receptors than β-adrenergic receptors. This selectivity is influenced by the position of the fluorine substituent and the interactions of the ethanolamine side chain with fluorine (Nimit et al., 1980).
Neurotransmitter Properties
6F-NE formed from 6-fluorodopamine (6F-DA) in vivo is taken up and stored in adrenergic nerve terminals and can be released during sympathetic nerve stimulation. In the heart, the turnover rate of 6F-NE is similar to that of norepinephrine, and systemic administration to rats shows comparable vasopressor potency, indicating its role as a false adrenergic neurotransmitter (Chiueh et al., 1983).
Adrenergic Agonist Properties
6-Fluoronorepinephrine is identified as an alpha-adrenergic agonist. Biological properties conferred by fluorine substituents in peripheral and central adrenergically responsive systems show that 6-fluoronorepinephrine primarily exhibits alpha-adrenergic agonist properties (Kirk et al., 1979).
Interaction with Antidepressants
Chronic administration of antidepressants modifies the interaction between 6-fluoronorepinephrine and isoproterenol receptors in rat brain slices, suggesting a role in the antidepressant mechanism (Pilc & Enna, 1985).
properties
CAS RN |
86820-21-5 |
---|---|
Product Name |
6-Fluoronorepinephrine |
Molecular Formula |
C8H10FNO3 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2 |
InChI Key |
SBUQBFTXTZSRMH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
synonyms |
5-fluoronorepinephrine 6-fluoronorepinephrine 6-fluoronorepinephrine monohydrochloride, (+-)-isomer 6-fluoronorepinephrine oxalate (1:1) 6-fluoronorepinephrine, (+-)-isomer 6-fluoronorepinephrine, (R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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